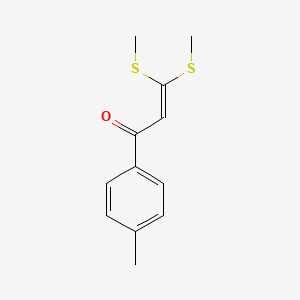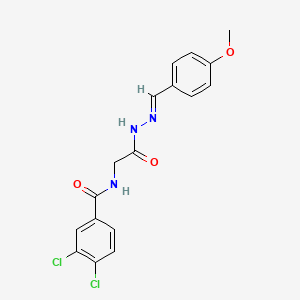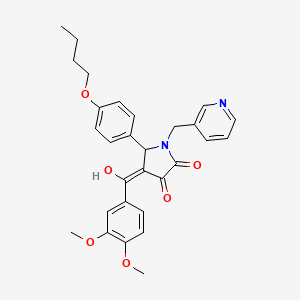![molecular formula C24H26N4O2S B12011063 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)
1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-diméthyl-8-[(2-phényléthyl)sulfanyl]-7-(3-phénylpropyl)-3,7-dihydro-1H-purine-2,6-dione est un composé organique complexe appartenant à la famille des purines. Ce composé est caractérisé par sa structure unique, qui comprend un noyau purine substitué par divers groupes fonctionnels, notamment les groupes phényléthyle et phénylpropyle. Il est d'intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1,3-diméthyl-8-[(2-phényléthyl)sulfanyl]-7-(3-phénylpropyl)-3,7-dihydro-1H-purine-2,6-dione implique généralement plusieurs étapes :
Formation du noyau purine : Le noyau purine peut être synthétisé par condensation d'amines et d'aldéhydes appropriés, suivie d'une cyclisation.
Introduction des groupes méthyle : La méthylation du noyau purine aux positions 1 et 3 peut être réalisée à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium.
Fixation des groupes phényléthyle et phénylpropyle : Les groupes phényléthyle et phénylpropyle peuvent être introduits par des réactions de substitution nucléophile à l'aide d'halogénoalcanes appropriés.
Introduction du groupe sulfanyl : Le groupe sulfanyl peut être introduit en faisant réagir le composé intermédiaire avec des thiols dans des conditions appropriées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'obtenir des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de catalyseurs avancés, des conditions de réaction optimisées et des techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
1,3-diméthyl-8-[(2-phényléthyl)sulfanyl]-7-(3-phénylpropyl)-3,7-dihydro-1H-purine-2,6-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : La réduction du composé peut conduire à la formation de dérivés dihydro.
Substitution : Les groupes phényléthyle et phénylpropyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactifs tels que les halogénoalcanes, les chlorures d'acyle et les chlorures de sulfonyle peuvent être utilisés pour les réactions de substitution.
Produits principaux
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de dérivés dihydro.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
1,3-diméthyl-8-[(2-phényléthyl)sulfanyl]-7-(3-phénylpropyl)-3,7-dihydro-1H-purine-2,6-dione a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles, telles que le traitement de certaines maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1,3-diméthyl-8-[(2-phényléthyl)sulfanyl]-7-(3-phénylpropyl)-3,7-dihydro-1H-purine-2,6-dione implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de leur activité.
Voies impliquées : Le composé peut affecter diverses voies cellulaires, notamment la transduction du signal, l'expression des gènes et les voies métaboliques.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
1,3-diméthyl-8-[(2-phényléthyl)sulfanyl]-7-(3-phénylpropyl)-3,7-dihydro-1H-purine-2,6-dione peut être comparé à d'autres composés similaires, tels que :
Caféine : Un dérivé de la purine bien connu aux propriétés stimulantes.
Théobromine : Un autre dérivé de la purine aux effets stimulants et diurétiques légers.
Théophylline : Un dérivé de la purine utilisé dans le traitement des maladies respiratoires.
Unicité
Caractéristiques structurelles : La présence de groupes phényléthyle et phénylpropyle, ainsi que du groupe sulfanyl, rend ce composé unique par rapport aux autres dérivés de la purine.
Activités biologiques : Les activités biologiques potentielles du composé, telles que ses propriétés antimicrobiennes et anticancéreuses, le distinguent des autres composés similaires.
Liste des composés similaires
- Caféine
- Théobromine
- Théophylline
Propriétés
Formule moléculaire |
C24H26N4O2S |
|---|---|
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
1,3-dimethyl-8-(2-phenylethylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C24H26N4O2S/c1-26-21-20(22(29)27(2)24(26)30)28(16-9-14-18-10-5-3-6-11-18)23(25-21)31-17-15-19-12-7-4-8-13-19/h3-8,10-13H,9,14-17H2,1-2H3 |
Clé InChI |
IAUSPDAJSINSMA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)
![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)



